N-(furan-2-ylmethyl)-4-nitro-N-[4-(propan-2-yl)benzyl]benzamide
Description
N-[(furan-2-yl)methyl]-4-nitro-N-{[4-(propan-2-yl)phenyl]methyl}benzamide is a complex organic compound that features a furan ring, a nitro group, and a benzamide structure
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-nitro-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H22N2O4/c1-16(2)18-7-5-17(6-8-18)14-23(15-21-4-3-13-28-21)22(25)19-9-11-20(12-10-19)24(26)27/h3-13,16H,14-15H2,1-2H3 |
InChI Key |
KGZCYOYMNMQRMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-nitro-N-{[4-(propan-2-yl)phenyl]methyl}benzamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Amide Formation: The benzamide structure is formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Coupling Reactions: The final step involves coupling the furan ring with the benzamide structure using reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for nitration and coupling reactions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzamide structure can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Furan-2,3-dione.
Reduction: N-[(furan-2-yl)methyl]-4-amino-N-{[4-(propan-2-yl)phenyl]methyl}benzamide.
Substitution: Halogenated or sulfonated derivatives of the benzamide structure.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-nitro-N-{[4-(propan-2-yl)phenyl]methyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-nitro-N-{[4-(propan-2-yl)phenyl]methyl}benzamide depends on its specific application:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anticancer effects.
Chemical Reactivity: The furan ring and benzamide structure can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-[(furan-2-yl)methyl]-4-nitrobenzamide: Lacks the isopropyl group on the phenyl ring.
N-[(furan-2-yl)methyl]-4-nitro-N-methylbenzamide: Contains a methyl group instead of the isopropyl group.
Uniqueness
N-[(furan-2-yl)methyl]-4-nitro-N-{[4-(propan-2-yl)phenyl]methyl}benzamide is unique due to the presence of both the furan ring and the nitro group, which confer specific chemical reactivity and potential biological activity. The isopropyl group on the phenyl ring further distinguishes it from similar compounds, potentially affecting its physical and chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
